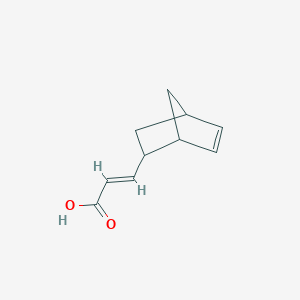

5-Norbornene-2-acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15222-64-7 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

(E)-3-[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enoic acid |

InChI |

InChI=1S/C10H12O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h1-4,7-9H,5-6H2,(H,11,12)/b4-3+/t7-,8+,9?/m1/s1 |

InChI Key |

PSQVRPSVCYLDTE-XSXCAFCXSA-N |

Isomeric SMILES |

C1[C@@H]2CC([C@H]1C=C2)/C=C/C(=O)O |

Canonical SMILES |

C1C2CC(C1C=C2)C=CC(=O)O |

Other CAS No. |

15222-64-7 |

Origin of Product |

United States |

Synthetic Methodologies for Norborn 5 En 2 Ylacrylic Acid and Its Derivatives

Diels-Alder Cycloaddition Strategies for the Norbornene Moiety

The foundational step in the synthesis of norborn-5-en-2-ylacrylic acid is the formation of the bicyclo[2.2.1]hept-5-ene (norbornene) skeleton. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, stands as the most efficient and widely utilized method for this purpose. In this context, cyclopentadiene (B3395910) serves as the diene, reacting with a suitable dienophile to yield the desired norbornene adduct.

Stereochemical Control in Cyclopentadiene-Acrylic Acid Adduct Formation

The reaction between cyclopentadiene and acrylic acid or its esters is inherently stereoselective. The "endo rule" for the Diels-Alder reaction predicts the preferential formation of the endo isomer due to secondary orbital interactions between the developing pi system of the diene and the electron-withdrawing group of the dienophile. youtube.comkhanacademy.orgyoutube.com This kinetic preference leads to a higher proportion of the endo adduct under standard reaction conditions. google.com For instance, the uncatalyzed reaction of cyclopentadiene with methyl acrylate (B77674) typically yields an endo:exo ratio heavily favoring the endo product. libretexts.org While the exo isomer is thermodynamically more stable due to reduced steric hindrance, its formation is kinetically disfavored. youtube.com

Catalytic Enhancements in Diels-Alder Reactivity and Selectivity

To enhance the rate and stereoselectivity of the Diels-Alder reaction, Lewis acid catalysts are frequently employed. researchgate.netnih.govmdpi.com Lewis acids coordinate to the carbonyl oxygen of the acrylic acid derivative, thereby increasing its electrophilicity and lowering the energy of the transition state. mdpi.com This catalytic effect not only accelerates the reaction but can also significantly improve the endo-selectivity. For example, the use of aluminum chloride (AlCl₃) as a catalyst in the reaction of cyclopentadiene with methyl acrylate has been shown to dramatically increase the proportion of the endo product compared to the uncatalyzed reaction. libretexts.orgnih.gov Theoretical studies have corroborated these experimental findings, indicating that the Lewis acid-catalyzed pathway has a lower activation energy and a more pronounced preference for the endo transition state. researchgate.net

| Catalyst | Dienophile | Solvent | Temperature (°C) | endo:exo Ratio |

| None | Methyl Acrylate | Benzene | 20 | 82:18 |

| AlCl₃·Et₂O | Methyl Acrylate | Not Specified | Not Specified | 99:1 |

| Sc(OTf)₃ | Acrylic Acid | Not Specified | Not Specified | >95% endo |

Table 1: Effect of Catalysts on the Stereoselectivity of the Diels-Alder Reaction between Cyclopentadiene and Acrylic Acid Derivatives. libretexts.orgcaltech.edu

Functional Group Interconversions for Acrylic Acid Integration

While the direct Diels-Alder reaction with acrylic acid or its esters is a common route, the acrylic acid moiety can also be introduced onto a pre-formed norbornene scaffold through functional group interconversions. This approach offers alternative synthetic pathways and can be advantageous in certain contexts.

A key intermediate for these transformations is 5-norbornene-2-carboxaldehyde, which is readily synthesized via the Diels-Alder reaction of cyclopentadiene and acrolein. fishersci.cathermofisher.com From this aldehyde, the acrylic acid can be generated through olefination reactions. The Horner-Wadsworth-Emmons reaction, for instance, provides a reliable method for converting aldehydes into α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acid. nrochemistry.comwikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction involves the use of a phosphonate (B1237965) carbanion and generally favors the formation of the (E)-alkene.

Alternatively, 5-norbornene-2-methanol, another accessible precursor, can be oxidized to afford the target acrylic acid. researchgate.netscirp.org The Jones oxidation, utilizing chromic acid (generated in situ from chromium trioxide and sulfuric acid in acetone), is a powerful method for the oxidation of primary alcohols directly to carboxylic acids. organic-chemistry.orgwikipedia.orgadichemistry.comorganicchemistrytutor.com This one-step conversion offers a direct route from the alcohol to the desired acrylic acid functionality.

Isomerization Phenomena and Stereoselective Synthesis of Norborn-5-en-2-ylacrylic Acid Isomers

The inherent endo-selectivity of the Diels-Alder reaction often necessitates subsequent isomerization to obtain the thermodynamically more stable exo isomer, which can be the desired product for specific applications. wikipedia.orgscirp.org

Base-Promoted Endo-Exo Isomerization Mechanisms

The isomerization of endo-norbornene-2-carboxylic acid esters to the exo form can be effectively achieved under basic conditions. scirp.orgscirp.org The mechanism involves the deprotonation of the α-proton to the carbonyl group, forming a carbanion intermediate. This carbanion can then be protonated from either face, leading to a mixture of the endo and exo isomers. scirp.org The position of the equilibrium is dictated by the relative thermodynamic stabilities of the two isomers, with the exo form being the more stable. The choice of base and reaction conditions can influence the rate at which this equilibrium is reached. Strong bases, such as sodium tert-butoxide, have been shown to facilitate rapid isomerization even at room temperature, leading to an equilibrium mixture enriched in the exo isomer. scirp.orgscirp.org

| Base | Solvent | Temperature (°C) | Time | exo Content at Equilibrium (%) |

| CH₃ONa | Methanol | 60 | 24h | ~50 |

| t-BuONa | THF | 25 | 10 min | ~60 |

Table 2: Base-Promoted Isomerization of Methyl 5-norbornene-2-carboxylate. scirp.org

Kinetically Controlled Hydrolysis for Isomer Enrichment

A particularly elegant method for obtaining the exo-carboxylic acid from an endo-rich ester mixture is through kinetically controlled hydrolysis. researchgate.netscirp.orgscirp.org This strategy exploits the difference in the rates of hydrolysis between the endo and exo esters. The exo ester is sterically more accessible and therefore hydrolyzes at a faster rate than the sterically hindered endo ester.

By employing a strong base to promote rapid isomerization between the endo and exo esters, and carefully controlling the amount of water available for hydrolysis, it is possible to selectively hydrolyze the exo ester as it is formed. scirp.orgscirp.org This process continuously shifts the equilibrium towards the exo ester, which is then consumed in the hydrolysis reaction, ultimately leading to a high yield of the exo-carboxylic acid. For example, the hydrolysis of an endo-rich mixture of methyl 5-norbornene-2-carboxylate with sodium tert-butoxide and a limited amount of water in THF has been shown to produce 5-norbornene-2-carboxylic acid with a high exo content. researchgate.netscirp.org

| Starting Material (endo:exo) | Base | Solvent | Water (equiv.) | Temperature (°C) | Time (h) | Final Product (endo:exo) |

| 80:20 | CH₃ONa | Methanol | Excess | 60 | 24 | 38:62 |

| 80:20 | t-BuONa | THF | 1 | 25 | 24 | 18:82 |

Table 3: Kinetically Controlled Hydrolysis of Methyl 5-norbornene-2-carboxylate. researchgate.net

Chemoenzymatic and Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure Norborn-5-en-2-ylacrylic acid and its derivatives is a significant objective, driven by the potential for these chiral molecules in various applications, including polymer chemistry and pharmaceuticals. Chemoenzymatic and asymmetric syntheses offer elegant pathways to achieve high enantioselectivity.

Chemoenzymatic methods capitalize on the high stereoselectivity of enzymes for kinetic resolutions of racemic mixtures or for asymmetric transformations of prochiral substrates. A notable approach involves the use of lipases for the enantioselective acylation or transesterification of norbornene derivatives containing hydroxyl or carboxyl groups. For instance, research on related norbornene structures, such as cis-endo-5-norbornene-2,3-dimethanol, has demonstrated the efficacy of lipase-catalyzed transesterification in achieving chiral separation. nih.govjst.go.jp In a typical kinetic resolution, one enantiomer of a racemic mixture is preferentially acylated by the enzyme, allowing for the separation of the slower-reacting enantiomer from its acylated counterpart. The efficiency of such resolutions is highly dependent on the choice of enzyme, solvent, and acyl donor.

Asymmetric synthesis, on the other hand, employs chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. The Diels-Alder reaction, a cornerstone in the synthesis of the norbornene framework, is a prime target for asymmetric control. One effective strategy involves the use of chiral auxiliaries, such as Oppolzer's camphorsultam. chemrxiv.orgchemrxiv.org This auxiliary can be attached to the dienophile, acrylic acid, to form a chiral acrylamide. The subsequent Diels-Alder reaction with cyclopentadiene is highly diastereoselective, directed by the steric bulk of the sultam auxiliary. chemrxiv.orgchemrxiv.org Removal of the auxiliary then yields the enantiomerically enriched norbornene-functionalized carboxylic acid.

Another powerful asymmetric strategy is the use of chiral Lewis acid catalysts to promote the enantioselective Diels-Alder reaction between cyclopentadiene and an acrylic acid derivative. chemrxiv.org Catalytic amounts of a chiral complex can induce high levels of enantioselectivity, offering a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. Furthermore, desymmetrization of meso-norbornene derivatives through catalytic processes like enantioselective hydrocyanation has also been reported as a viable method for generating chiral norbornene structures. acs.org

A summary of representative asymmetric approaches applicable to norbornene derivatives is presented below:

| Method | Key Reagents/Catalysts | Typical Substrate | Key Feature |

| Lipase-Catalyzed Kinetic Resolution | Lipase, Acyl donor | Racemic norbornene derivative with alcohol | Enzymatic enantioselective acylation |

| Chiral Auxiliary-Directed Diels-Alder | Oppolzer's Camphorsultam | Acryloyl-sultam, Cyclopentadiene | High diastereoselectivity controlled by the auxiliary chemrxiv.orgchemrxiv.org |

| Catalytic Asymmetric Diels-Alder | Chiral Lewis Acid | Acrylic acid derivative, Cyclopentadiene | Enantioselective cycloaddition chemrxiv.org |

| Catalytic Desymmetrization | Nickel-catalyst, Cyanide source | meso-Norbornene dicarboximide | Enantioselective hydrocyanation of a prochiral substrate acs.org |

Polymerization Pathways of Norborn 5 En 2 Ylacrylic Acid Monomers

Ring-Opening Metathesis Polymerization (ROMP) of the Norbornene Core

ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. 20.210.105nih.gov The norbornene unit of Norborn-5-en-2-ylacrylic acid, with its significant ring strain, is an excellent substrate for this type of polymerization, leading to the formation of polymers with unsaturated backbones.

The mechanism of ROMP initiated by well-defined metal alkylidene catalysts, such as Grubbs-type ruthenium catalysts, has been extensively studied for norbornene derivatives. nsf.govbeilstein-journals.org The catalytic cycle is generally understood to proceed through a series of [2+2] cycloaddition and cycloreversion steps. The process begins with the coordination of the norbornene double bond to the metal center of the catalyst, followed by the formation of a metallacyclobutane intermediate. Subsequent cleavage of this intermediate in a retro-[2+2] cycloaddition reaction results in the ring-opening of the monomer and the regeneration of a new metal alkylidene species that can propagate the polymerization.

For functionalized norbornene monomers, kinetic and mechanistic studies have elucidated key aspects of the polymerization. For instance, investigations into the ROMP of related norbornenyl monomers using third-generation Grubbs catalysts have determined that the rate-determining step is the formation of the metallacyclobutane ring. nsf.gov This finding was supported by both kinetic isotope effect studies and DFT calculations. nsf.gov The presence of the acrylic acid substituent in Norborn-5-en-2-ylacrylic acid can influence the electronic and steric environment of the norbornene double bond, potentially affecting the rate of catalyst coordination and propagation.

A variety of transition metal catalysts can initiate ROMP, including those based on tungsten, molybdenum, and ruthenium. 20.210.105nih.govmdpi.com However, ruthenium-based catalysts, particularly the Grubbs family of catalysts (first, second, and third generation), are widely employed for the ROMP of functionalized norbornenes due to their high activity, functional group tolerance, and stability. rsc.orgacs.orgnih.gov

The choice of catalyst generation can significantly impact the polymerization. Third-generation Grubbs catalysts are often favored for their fast initiation and high propagation rates, which are beneficial for achieving living polymerizations and synthesizing well-defined polymers with narrow molecular weight distributions. nsf.govnih.gov The functional group tolerance of these ruthenium catalysts is a critical advantage for the polymerization of Norborn-5-en-2-ylacrylic acid, as the carboxylic acid group can potentially coordinate to and deactivate less robust catalyst systems. The use of specific additives or modifications to the catalyst can also be employed to enhance performance and control.

| Catalyst Generation | Key Features | Reference |

| First Generation | Good activity for general ROMP. | rsc.org |

| Second Generation | Higher activity and better stability than the first generation. | rsc.org |

| Third Generation | Fast initiation, high propagation rates, and excellent functional group tolerance. | nsf.govnih.gov |

Norborn-5-en-2-ylacrylic acid can exist as two primary stereoisomers: endo and exo. This stereochemistry has a profound impact on the kinetics of ROMP and the resulting polymer microstructure. nsf.govnih.govscirp.org It is well-established that exo isomers of substituted norbornenes generally exhibit significantly higher reactivity in ROMP compared to their endo counterparts. scirp.orgrsc.orgscirp.org

This difference in reactivity is attributed to the steric hindrance presented by the substituent in the endo position, which can impede the coordination of the monomer to the bulky metal catalyst. nsf.govscirp.org Kinetic studies comparing the ROMP of exo and endo substituted norbornene monomers have consistently shown faster polymerization rates for the exo isomer. nsf.gov DFT calculations have also supported these experimental observations, indicating a higher energy transition state for the formation of the metallacyclobutane intermediate with the endo isomer. nsf.gov Consequently, the stereoisomeric purity of the Norborn-5-en-2-ylacrylic acid monomer is a critical factor in controlling the polymerization rate and achieving polymers with desired molecular weights and low polydispersity.

| Stereoisomer | Relative ROMP Reactivity | Reason for Reactivity Difference | Reference |

| exo | Higher | Less steric hindrance for catalyst coordination. | scirp.orgrsc.orgscirp.org |

| endo | Lower | Steric hindrance from the substituent impedes catalyst approach. | nsf.govscirp.org |

Vinyl-Type Polymerization of the Acrylic Acid Moiety

The acrylic acid portion of Norborn-5-en-2-ylacrylic acid provides a second avenue for polymerization, proceeding through a vinyl-type addition mechanism. This allows for the formation of polymers with a saturated carbon-carbon backbone and pendant norbornene groups.

The acrylic acid double bond can be readily polymerized via free radical polymerization using conventional initiators such as 2,2′-azoisobutyronitrile (AIBN). mdpi.com The polymerization proceeds through the standard steps of initiation, propagation, and termination. The norbornene group typically remains intact under these conditions, although its presence can influence the polymerization kinetics. acs.org

In some cases, the norbornene functionality itself can participate in radical reactions, especially at higher monomer conversions or temperatures, which can lead to branching or cross-linking. nih.gov Kinetic studies of the radical copolymerization of acrylate (B77674) monomers with norbornene-containing RAFT agents have shown that the reactivity of the norbornenyl group is a factor to consider for maintaining the integrity of the resulting macromonomers. rsc.org

To achieve better control over the polymer's molecular weight, polydispersity, and architecture, controlled radical polymerization (CRP) techniques are employed. tcichemicals.com Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully applied to monomers bearing both acrylate and norbornene functionalities. nih.govnih.govrsc.org

RAFT polymerization is a particularly versatile method due to its tolerance of a wide range of functional groups, including carboxylic acids. rsc.orgtandfonline.com By using a suitable RAFT agent, the polymerization of the acrylic acid moiety of Norborn-5-en-2-ylacrylic acid can be controlled to produce well-defined polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov This approach allows for the synthesis of macromonomers with a terminal norbornene group, which can then be further polymerized via ROMP in a "grafting-through" strategy to create complex architectures like molecular brushes. nih.gov The choice of RAFT agent and reaction conditions is crucial to minimize the unwanted participation of the norbornene double bond in the radical polymerization. nih.govrsc.org

| CRP Technique | Key Advantages for Norborn-5-en-2-ylacrylic Acid | Reference |

| RAFT Polymerization | High tolerance for functional groups (e.g., carboxylic acid), enables synthesis of well-defined macromonomers. | nih.govrsc.orgtandfonline.com |

| ATRP | Provides good control over polymerization, can be used to create well-defined polymers. | nih.gov |

Anionic and Cationic Polymerization of the Acrylic Acid Functional Group

The acrylic acid portion of the Norborn-5-en-2-ylacrylic acid monomer presents specific opportunities and challenges for ionic polymerization methods. These methods target the vinyl group of the acrylic acid moiety, leaving the norbornene double bond intact for potential post-polymerization modification.

Anionic Polymerization:

Direct anionic polymerization of acrylic acid is problematic due to the presence of the acidic carboxylic proton. This proton will readily terminate any carbanionic propagating species or react with common anionic initiators, such as organolithium compounds. google.com Therefore, a protection strategy is required. The carboxylic acid group is typically converted to an ester, such as a tert-butyl ester, prior to polymerization. This protected monomer can then undergo anionic polymerization initiated by a suitable nucleophile. Following polymerization, the ester groups can be hydrolyzed to yield a well-defined poly(norborn-5-en-2-ylacrylic acid).

The general steps are:

Protection: The carboxylic acid group of Norborn-5-en-2-ylacrylic acid is converted to a non-acidic ester (e.g., tert-butyl acrylate derivative).

Initiation: An anionic initiator (e.g., sec-butyllithium) is added to the protected monomer to create a carbanionic species.

Propagation: The carbanion attacks other protected monomer molecules, leading to chain growth. This process typically requires low temperatures to control the reaction.

Termination & Deprotection: The living polymer chains are terminated, often with a protonating agent. The protecting groups are then removed (e.g., via acid-catalyzed hydrolysis) to reveal the carboxylic acid functionalities along the polymer backbone.

Cationic Polymerization:

Cationic polymerization of the acrylic acid group is also challenging. The carbonyl group of the acrylic moiety is electron-withdrawing, which deactivates the vinyl double bond towards electrophilic attack by a cationic initiator. Monomers suitable for cationic polymerization are generally limited to alkenes with electron-donating substituents that can stabilize the resulting carbocationic propagating center. researchgate.net

While direct cationic polymerization of the acrylic group is not favorable, norbornene derivatives themselves can undergo cationic polymerization under specific conditions, often involving the norbornene ring's double bond rather than the acrylic vinyl group. researchgate.net For polymerization to proceed through the acrylic moiety via a cationic mechanism, significant modification of the monomer or highly specialized initiating systems would be required to overcome the deactivating effect of the carboxyl group.

Copolymerization Strategies for Advanced Macromolecular Architectures

The bifunctional nature of Norborn-5-en-2-ylacrylic acid makes it an excellent candidate for copolymerization, allowing for the synthesis of complex polymers with tailored properties.

Copolymers can be broadly classified based on the arrangement of the different monomer units along the polymer chain. researchgate.net

Statistical Copolymers: In statistical copolymers, the monomer units are arranged randomly or in a statistically determined sequence along the polymer chain. The synthesis of a statistical copolymer involving Norborn-5-en-2-ylacrylic acid would involve polymerizing it with another vinyl monomer, for example, styrene (B11656) or methyl methacrylate. The final distribution of monomers in the chain depends on the relative reactivities of the propagating chain end and the incoming monomers. For instance, the radical copolymerization of norbornene-containing monomers with acrylates has been shown to be an effective method for incorporating the rigid norbornane (B1196662) structure into a polymer backbone, thereby increasing properties like the glass transition temperature. researchgate.net

Block Copolymers: Block copolymers consist of long sequences, or "blocks," of one monomer followed by a block of another. researchgate.net These materials can microphase separate to form ordered nanostructures. nih.gov The synthesis of well-defined block copolymers requires a living polymerization technique, where the propagating chain ends remain active.

A strategy to create a block copolymer using a norbornene-functionalized monomer involves sequential monomer addition. For example, a living polymerization of a first monomer (e.g., ethylene) is initiated. Once this monomer is consumed, a second monomer (e.g., a norbornene derivative like 5-norbornen-2-yl acetate (B1210297), a structural analog of the target monomer) is added, which then polymerizes from the active end of the first block. nih.gov This process results in a diblock copolymer. Research on the block copolymerization of ethylene (B1197577) and 5-norbornen-2-yl acetate demonstrated that this method produces block copolymers with narrow molecular weight distributions, and the resulting materials exhibit microphase separation. nih.gov This approach could be adapted for Norborn-5-en-2-ylacrylic acid, likely after protecting the acid functionality.

Table 1: Illustrative Example of Block Copolymer Synthesis Parameters Based on findings for analogous norbornene monomers.

| Block 1 Monomer | Block 2 Monomer | Polymerization Time Block 1 (T1) | Polymerization Time Block 2 (T2) | Resulting Structure |

|---|---|---|---|---|

| Ethylene | 5-Norbornen-2-yl acetate | Short | Long | Diblock with short polyethylene (B3416737) block and long polynorbornene block |

| Ethylene | 5-Norbornen-2-yl acetate | Long | Short | Diblock with long polyethylene block and short polynorbornene block |

| Styrene (protected) | Norborn-5-en-2-ylacrylic acid (protected) | Variable | Variable | Diblock copolymer with tunable block lengths |

Cross-linking is a method used to create polymer networks, which enhances properties such as thermal stability, mechanical strength, and solvent resistance. researchgate.netrscf.ru This can be achieved by copolymerizing a monofunctional monomer with a bifunctional monomer that acts as a cross-linking agent.

In the context of Norborn-5-en-2-ylacrylic acid, the polymerization would primarily proceed through the acrylic acid's vinyl group, while a bifunctional norbornene derivative would be incorporated into the growing polymer chains. A bifunctional norbornene, such as a bis(nadimide) or norbornadiene, possesses two polymerizable norbornene double bonds. mdpi.comresearchgate.netmdpi.com While the primary polymerization creates linear chains, a secondary polymerization event involving the norbornene moieties (e.g., via Ring-Opening Metathesis Polymerization or vinyl-addition polymerization) can create covalent bonds between these chains, resulting in a cross-linked network.

Studies on the metathesis copolymerization of monofunctional norbornenes with bifunctional bis(nadimides) have shown that insoluble, cross-linked polymers are formed in nearly quantitative yields. mdpi.com The degree of cross-linking, and thus the final properties of the material, can be controlled by varying the molar ratio of the bifunctional cross-linking agent to the monofunctional monomer. researchgate.netmdpi.com Increasing the concentration of the cross-linking agent generally leads to a higher glass transition temperature and reduced solubility. researchgate.net

Table 2: Effect of Cross-linker Concentration on Polymer Properties Based on research findings for cross-linked polynorbornenes.

| Bifunctional Cross-linker Content (mol%) | Resulting Polymer Structure | Solubility in Organic Solvents | Glass Transition Temperature (Tg) |

|---|---|---|---|

| Low (e.g., 5-10%) | Lightly cross-linked network | Limited swelling | Increased |

| Medium (e.g., 20-50%) | Moderately cross-linked network | Insoluble, low swelling | Significantly increased |

| High (e.g., >50%) | Densely cross-linked network | Insoluble, minimal swelling | Very high / Not observable before decomposition |

Post Polymerization Modification and Chemical Functionalization of Norborn 5 En 2 Ylacrylic Acid Derived Polymers

Derivatization Reactions of the Pendant Carboxylic Acid Groups

The pendant carboxylic acid groups along the polymer chain are the most accessible sites for chemical modification. These acidic moieties can be converted into a variety of other functional groups, significantly altering the polymer's solubility, thermal properties, and reactivity. Common derivatization reactions include esterification and amidation.

Esterification: The carboxylic acid groups can be converted to esters through reaction with various alcohols. This transformation is often used to tune the polymer's hydrophobicity and glass transition temperature. While traditional esterification methods may require high temperatures and strong acid catalysts, which can cause undesirable side reactions, milder, enzyme-catalyzed routes have been developed. google.com Lipase-catalyzed esterification, for instance, can be conducted under gentle conditions, preserving the integrity of the polymer backbone. google.com

Amidation: Reaction of the pendant carboxylic acid groups with primary or secondary amines leads to the formation of amide functionalities. This is a versatile method for introducing new chemical moieties, including biologically active molecules or groups that can participate in further reactions. The direct reaction of a carboxylic acid and an amine is often inefficient and may require high temperatures. Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride, by treating the polymer with a reagent like thionyl chloride. This activated polymer can then readily react with amines. tandfonline.com Alternatively, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate amide bond formation under milder conditions. utwente.nl For example, tannins functionalized with carboxylic acids have been successfully coupled with oligopeptides using this approach. nih.gov

Table 1: Representative Derivatization Reactions of Pendant Carboxylic Acid Groups

| Reaction | Reagents | Resulting Functional Group | Key Advantages | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst or Lipase | Ester (-COOR) | Tunable hydrophobicity. Enzymatic route offers mild conditions. | google.com |

| Amidation (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide (-CONHR) | High reactivity, suitable for a wide range of amines. | tandfonline.com |

| Amidation (Coupling Agents) | Amine (R-NH₂), DCC, HOBt | Amide (-CONHR) | Milder reaction conditions, reduced side reactions. | utwente.nl |

Chemical Transformations of the Norbornene Skeleton within Polymer Chains

The backbone of polymers derived from Norborn-5-en-2-ylacrylic acid via vinyl-addition polymerization consists of saturated, bicyclic norbornane (B1196662) units. This saturated aliphatic structure is known for its high thermal and chemical stability. researchgate.net The thermal degradation of the norbornene backbone, for instance, typically begins at temperatures around 430°C. researchgate.net This inherent stability makes chemical transformations of the backbone challenging without employing harsh conditions that might also affect the pendant functional groups.

In contrast, if the polymer is synthesized via Ring-Opening Metathesis Polymerization (ROMP), the resulting backbone contains double bonds. These unsaturated sites are amenable to a variety of chemical transformations, offering another avenue for post-polymerization modification. Common modifications of ROMP-derived polynorbornenes include:

Hydrogenation: The double bonds in the polymer backbone can be saturated through hydrogenation, typically using catalysts like Wilkinson's catalyst. This process increases the thermal stability and alters the mechanical properties of the polymer. researchgate.net

Epoxidation: The backbone double bonds can be converted to epoxide groups, which can then be opened by various nucleophiles to introduce a wide range of functionalities. researchgate.net

Cross-Metathesis: The double bonds can participate in cross-metathesis reactions with other olefins, which can be used to degrade the polymer chain or to form block copolymers. beilstein-journals.org

While direct modification of the saturated vinyl-addition polynorbornene backbone is limited, the high stability it confers is a key feature for many applications where a robust polymer scaffold is required. researchgate.net

Table 2: Comparison of Backbone Reactivity

| Polymerization Method | Backbone Structure | Reactivity | Potential Modifications | Reference |

|---|---|---|---|---|

| Vinyl-Addition | Saturated (Aliphatic) | Low / Very Stable | Generally inert to further chemical transformation. | researchgate.net |

| Ring-Opening Metathesis (ROMP) | Unsaturated (Contains C=C bonds) | High | Hydrogenation, Epoxidation, Cross-Metathesis, Thiol-ene reactions. | researchgate.netbeilstein-journals.org |

Grafting and Surface Modification Techniques Utilizing Norborn-5-en-2-ylacrylic Acid Polymer Scaffolds

The presence of reactive carboxylic acid groups makes polymers of Norborn-5-en-2-ylacrylic acid excellent scaffolds for creating more complex macromolecular architectures through grafting techniques and for modifying the properties of various surfaces. nih.gov

Grafting Copolymers: Graft copolymers, where side chains of a different polymer are attached to the main backbone, can be synthesized using two primary approaches: "grafting to" and "grafting from". nih.govmdpi.com

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end groups to the pendant carboxylic acid groups of the polynorbornene backbone. mdpi.com This can be achieved, for example, through an esterification or amidation reaction between the backbone's acid groups and hydroxyl- or amino-terminated polymers. tandfonline.com

"Grafting from" techniques involve modifying the pendant carboxylic acid groups to create initiation sites for the polymerization of a second monomer. nih.gov For instance, the carboxylic acid can be converted to a hydroxyl group via reduction, which can then be esterified with an atom transfer radical polymerization (ATRP) initiator, allowing for the growth of well-defined polymer chains from the polynorbornene scaffold.

Surface Modification: Poly(Norborn-5-en-2-ylacrylic acid) can be used to alter the surface properties of materials. The carboxylic acid groups provide a strong anchor to various substrates, especially those with hydroxyl or amine functionalities on their surface. The polymer can be covalently attached to a surface, imparting new properties such as hydrophilicity, biocompatibility, or the ability to further functionalize the surface. mdpi.com This is valuable for applications in electronics, such as modifying indium tin oxide (ITO) electrodes, or in biomedical devices to control protein adsorption and cellular interaction. researchgate.net

Table 3: Grafting and Surface Modification Strategies

| Technique | Description | Key Role of Carboxylic Acid Group | Example Application | Reference |

|---|---|---|---|---|

| Grafting to | Attaching pre-formed polymer chains to the backbone. | Acts as a reactive site for coupling via esterification or amidation. | Creating amphiphilic copolymers by attaching hydrophobic polymer chains. | tandfonline.commdpi.com |

| Grafting from | Growing new polymer chains from the backbone. | Can be converted into an initiator for controlled polymerization. | Synthesis of well-defined brush copolymers. | nih.gov |

| Surface Modification | Anchoring the polymer to a substrate. | Provides covalent attachment points to the surface. | Modifying the electrochemical properties of ITO electrodes. | researchgate.net |

Advanced Materials Applications of Norborn 5 En 2 Ylacrylic Acid Based Polymers and Copolymers

Polymeric Materials for Optical Technologies

The inherent characteristics of the norbornene backbone make its polymers prime candidates for optical applications where clarity and performance are critical.

Polymers based on cyclic olefins, such as norbornene, are known for their amorphous nature. This lack of long-range order in the polymer chains minimizes light scattering, leading to materials with exceptional optical transparency. rsc.org Vinyl-addition polymerization of norbornene monomers results in polymers with saturated, rigid main chains that contribute to high transparency and thermal stability. rsc.org Copolymers of ethylene (B1197577) and norbornene, known as cyclic olefin copolymers (COC), are noted for their high transparency and gloss.

The bulky and asymmetric structure of the Norborn-5-en-2-ylacrylic acid monomer disrupts regular chain packing, which is expected to result in polymers with low birefringence. Low birefringence, or optical anisotropy, is a crucial property for applications such as lenses, optical films, and substrates for displays, as it prevents the distortion of transmitted light.

The development of advanced photoresists is essential for pushing the boundaries of photolithography, particularly for deep ultraviolet (DUV) applications, such as at the 193 nm wavelength. google.com Materials for this purpose must exhibit high transparency at the exposure wavelength and significant resistance to plasma etching processes. google.com

Polymers derived from norbornene are ideal candidates for 193 nm photoresists. Their high carbon-to-hydrogen ratio provides the necessary etch resistance for pattern transfer. google.com The incorporation of functional groups like carboxylic acids enhances the hydrophilicity of the polymer, which allows for good development characteristics in aqueous base developers. google.com Copolymers incorporating norbornene carboxylic acid have been specifically investigated for 193 nm lithography. google.com The acrylic acid moiety in Norborn-5-en-2-ylacrylic acid can be protected with an acid-labile group. In a chemically amplified resist system, a photoacid generator (PAG) releases an acid upon exposure to UV light. google.comrit.edu This acid then catalyzes the cleavage of the protecting group, rendering the exposed polymer regions soluble in a developer solution, thus creating a positive-tone image. rit.edu The combination of a transparent, etch-resistant norbornene backbone with a functional acrylic acid group makes Norborn-5-en-2-ylacrylic acid a promising monomer for next-generation photoresist formulations. google.comrit.edu

Coatings and Adhesives with Enhanced Mechanical and Adhesion Properties

The unique molecular structure of Norborn-5-en-2-ylacrylic acid offers distinct advantages for formulating high-performance coatings and adhesives. The acrylic functionality can be leveraged to create specialized coatings and adhesives with improved mechanical and optical properties. ontosight.ai

Development of Specialized Composite Materials

Polymer matrix composites (PMCs) are materials where a polymer is reinforced with a filler to achieve properties superior to the individual components. Norborn-5-en-2-ylacrylic acid-based polymers are excellent candidates for the matrix phase in advanced composites. ontosight.ai

Norborn-5-en-2-ylacrylic Acid Polymers in Separation and Membrane Technologies

Polymeric membranes for gas separation are a critical technology for processes like carbon capture, hydrogen purification, and nitrogen generation. The performance of these membranes is governed by a trade-off between permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). nih.gov

Polymers based on norbornene are highly promising for gas separation applications due to their rigid, saturated main chains, which lead to high glass transition temperatures and enhanced gas permeability. rsc.org The incorporation of polar or reactive side-groups is a key strategy to fine-tune the separation properties. rsc.org The rigid structure of the norbornene backbone helps to create a high free volume within the polymer, facilitating gas transport, while the specific chemical nature of the side chains influences the solubility of different gases in the membrane.

For CO₂ separation, the polar carboxylic acid group in poly(Norborn-5-en-2-ylacrylic acid) is expected to have a favorable interaction with the quadrupolar CO₂ molecule, potentially increasing the solubility selectivity for CO₂ over non-polar gases like N₂ or CH₄. Research on related functionalized polynorbornenes, such as those derived from 5-vinyl-2-norbornene, has shown that copolymerization is an effective method to tune gas separation performance. google.com Crosslinking the polymer chains can also improve the plasticization resistance of the membrane, which is a common issue when separating high-pressure, highly sorbing gases like CO₂. google.comrsc.org

The table below shows representative gas separation data for a functionalized polynorbornene membrane, illustrating the performance achievable with this class of materials.

| Gas Pair | Permeability (Barrer)† | Selectivity (α) |

| O₂/N₂ | O₂: 15 | 4.5 |

| CO₂/N₂ | CO₂: 30 | 9.1 |

| CO₂/CH₄ | CO₂: 28 | 8.5 |

Data are representative of functionalized polynorbornene systems and are intended for illustrative purposes. Actual values for polymers of Norborn-5-en-2-ylacrylic acid may vary based on molecular weight, copolymer composition, and membrane fabrication conditions. †1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg)

Spectroscopic and Chromatographic Characterization Methodologies in Norborn 5 En 2 Ylacrylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural characterization of Norborn-5-en-2-ylacrylic acid. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm the compound's synthesis and to analyze the stereochemistry of the molecule.

Proton NMR spectroscopy is particularly powerful for determining the ratio of endo and exo stereoisomers, which are often formed during the Diels-Alder synthesis of the norbornene framework. The distinct magnetic environments of the protons in each isomer lead to different chemical shifts, allowing for their differentiation and quantification.

The olefinic protons of the norbornene ring typically appear as a multiplet in the range of 5.9-6.2 ppm. The protons of the acrylic acid group, specifically the vinyl protons, are also readily identifiable in the spectrum. The integration of the signals corresponding to each isomer provides a quantitative measure of their relative abundance. For instance, in related norbornene derivatives, the ratio of endo to exo isomers is often determined by comparing the integral areas of characteristic proton signals.

Table 1: Predicted ¹H-NMR Chemical Shifts for Norborn-5-en-2-ylacrylic Acid

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Olefinic (C5-H, C6-H) | 5.90 - 6.20 | m | Distinct signals for endo and exo isomers may be observed. |

| Acrylic (α-H) | 5.80 - 6.00 | dd | |

| Acrylic (β-H) | 6.90 - 7.20 | dd | |

| Bridgehead (C1-H, C4-H) | 2.80 - 3.20 | m | |

| C2-H | 2.50 - 2.90 | m | Chemical shift is sensitive to endo/exo configuration. |

| Bridge (C7-H) | 1.20 - 1.60 | m | |

| C3-H | 0.80 - 1.90 | m | |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | s (br) |

Note: These are predicted values and may vary based on the solvent and specific isomeric composition.

Carbon-13 NMR spectroscopy provides complementary information to ¹H-NMR, offering a detailed map of the carbon skeleton of Norborn-5-en-2-ylacrylic acid. Each unique carbon atom in the molecule produces a distinct signal, allowing for the comprehensive verification of the compound's structure.

The carbonyl carbon of the acrylic acid functional group is readily identified by its characteristic downfield chemical shift, typically in the range of 170-180 ppm. The olefinic carbons of the norbornene ring and the acrylic acid moiety appear in the region of 120-140 ppm. The remaining aliphatic carbons of the norbornene framework are observed at higher field strengths. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be employed for unambiguous assignment of all proton and carbon signals.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Norborn-5-en-2-ylacrylic Acid

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl (-COOH) | 170 - 180 | |

| Olefinic (C5, C6) | 135 - 140 | |

| Acrylic (β-C) | 145 - 155 | |

| Acrylic (α-C) | 120 - 130 | |

| Bridgehead (C1, C4) | 40 - 50 | |

| C2 | 35 - 45 | Chemical shift is sensitive to endo/exo configuration. |

| C7 | 45 - 55 | |

| C3 | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and specific isomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of Norborn-5-en-2-ylacrylic acid and for the separation of its endo and exo isomers. Due to the difference in polarity and spatial arrangement, these isomers can be resolved using a suitable stationary and mobile phase.

Reverse-phase HPLC, employing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water, acetonitrile, and an acid modifier like formic or acetic acid), is commonly used for the analysis of acrylic acid derivatives. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases. The use of a photodiode array (PDA) detector allows for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment. For preparative applications, the separated isomers can be collected for further studies.

Table 3: Typical HPLC Parameters for Isomeric Separation of Norbornene Derivatives

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis of Derived Polymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the thermal properties of polymers derived from Norborn-5-en-2-ylacrylic acid. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing important thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

For amorphous polymers, the DSC thermogram will show a characteristic step change in the heat flow at the glass transition temperature, which corresponds to the onset of large-scale molecular motion. For semi-crystalline polymers, an endothermic peak corresponding to the melting of the crystalline domains will also be observed. The thermal properties of polynorbornenes are known to be influenced by factors such as the nature of the substituent on the norbornene ring and the polymer's molecular weight.

Table 4: Expected Thermal Transitions for Poly(Norborn-5-en-2-ylacrylic acid)

| Thermal Transition | Expected Temperature Range (°C) | Significance |

| Glass Transition (Tg) | 100 - 150 | Indicates the transition from a glassy to a rubbery state. |

| Melting Transition (Tm) | > 200 | Observed in semi-crystalline polymers. |

Mass Spectrometry (MS) for Molecular Weight and Compositional Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight and confirm the elemental composition of Norborn-5-en-2-ylacrylic acid. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the molecular formula of the compound.

The chemical formula for Norborn-5-en-2-ylacrylic acid is C₁₀H₁₂O₂. Its calculated molecular weight is approximately 164.20 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass would be observed. The fragmentation pattern in the mass spectrum can also provide valuable structural information.

Table 5: Mass Spectrometry Data for Norborn-5-en-2-ylacrylic Acid

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Major Ion Peak (m/z) | ~165.08 ([M+H]⁺) |

Advanced Characterization Techniques (e.g., X-ray Diffraction, Atomic Force Microscopy for Polymer Morphology)

To gain a deeper understanding of the solid-state structure and surface morphology of polymers derived from Norborn-5-en-2-ylacrylic acid, advanced characterization techniques are utilized.

X-ray Diffraction (XRD) is a powerful tool for investigating the crystalline structure of materials. For semi-crystalline polymers, XRD patterns exhibit sharp diffraction peaks superimposed on a broad amorphous halo. The position and intensity of these peaks can provide information about the crystal lattice and the degree of crystallinity.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of the surface topography of polymer films at the nanoscale. AFM can reveal details about the surface roughness, domain structures, and the morphology of phase-separated regions in polymer blends or copolymers. This information is critical for understanding the relationship between the polymer's structure and its macroscopic properties.

Computational Chemistry and Theoretical Investigations of Norborn 5 En 2 Ylacrylic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemistry, particularly methods like Density Functional Theory (DFT), is employed to solve the electronic structure of molecules, providing insights into their reactivity. wikipedia.org These calculations can predict a range of properties for Norborn-5-en-2-ylacrylic acid that are difficult to measure experimentally.

Detailed quantum chemical calculations allow for the determination of the molecule's optimized geometry, including bond lengths and angles of both the norbornene and acrylic acid moieties. A key aspect of these calculations is the analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting how the molecule will interact with other reagents. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and is essential for studying reactions like the Diels-Alder cycloaddition. caltech.edu

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. researchgate.net For Norborn-5-en-2-ylacrylic acid, the MEP map would likely show a region of high electron density (negative potential) around the carboxylic acid group and the double bond of the acrylic moiety, indicating their susceptibility to electrophilic attack. Conversely, regions of low electron density (positive potential) would indicate sites prone to nucleophilic attack. This information is vital for predicting the regioselectivity and stereoselectivity of its reactions. caltech.edu

Table 1: Calculated Electronic Properties of Norborn-5-en-2-ylacrylic Acid (Illustrative) Note: These values are illustrative and would be determined using specific DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G, cc-pVTZ) in a computational study.*

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; involved in reactions with electrophiles. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; involved in reactions with nucleophiles. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and electronic excitation energy. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on C=C (norbornene) | -0.15 e | Suggests nucleophilicity of the strained double bond, relevant for polymerization. researchgate.net |

| Mulliken Charge on C=C (acrylate) | -0.10 e | Indicates the electronic character of the acrylate (B77674) double bond. researchgate.net |

These quantum chemical calculations provide a fundamental understanding of the electronic characteristics of Norborn-5-en-2-ylacrylic acid, serving as a predictive foundation for its reactivity in polymerization and other chemical transformations. rsc.org

Molecular Dynamics Simulations of Polymerization Processes and Polymer Conformations

While quantum mechanics is ideal for studying individual molecules and reaction steps, molecular dynamics (MD) simulations are used to model the behavior of larger systems over time, such as polymerization reactions and the resulting polymer chains. mdpi.com MD simulations can provide insights into the physical properties and conformational dynamics of poly(Norborn-5-en-2-ylacrylic acid). rsc.org

The polymerization of Norborn-5-en-2-ylacrylic acid can proceed through different mechanisms, primarily Ring-Opening Metathesis Polymerization (ROMP) of the norbornene ring or radical/ionic polymerization of the acrylate group. ontosight.aimdpi.com MD simulations can model these processes by defining a reactive force field that allows for the formation of new covalent bonds as the reaction progresses.

Once a polymer chain is formed in silico, MD simulations are used to study its conformational properties in different environments (e.g., in a vacuum, in a solvent). Key parameters derived from these simulations include:

End-to-end Distance: Provides information about the shape and flexibility of the polymer chain.

Chain Stiffness: Can be assessed by analyzing bond angle and dihedral angle distributions along the polymer backbone. The rigid norbornene units are expected to impart significant stiffness to the polymer chain.

These simulations are crucial for understanding how the monomer's structure translates into the macroscopic properties of the resulting polymer, such as its viscosity, thermal stability, and mechanical strength. tuni.fi

Table 2: Typical Parameters for a Molecular Dynamics Simulation of Poly(Norborn-5-en-2-ylacrylic Acid) Note: The choice of parameters is critical for the accuracy of the simulation and depends on the specific properties being investigated.

| Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Defines the potential energy of the system based on atomic positions. nih.gov |

| System Size | >10,000 atoms | To represent a realistic polymer chain or solution. nih.gov |

| Time Step | 1-2 femtoseconds (fs) | The interval between successive calculations of forces and positions. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | The total duration of the simulation, needed to observe polymer dynamics. |

| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | Controls thermodynamic variables like temperature and pressure. |

| Solvent Model | TIP3P, SPC/E (for aqueous simulations) | Explicitly models solvent molecules to study polymer-solvent interactions. |

By simulating the polymer's behavior at the atomic level, MD provides a bridge between the monomer's chemical structure and the material's performance. arxiv.org

Reaction Mechanism Studies of Diels-Alder Cycloaddition and Isomerization Pathways

The synthesis of Norborn-5-en-2-ylacrylic acid itself typically involves a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic acid (or a derivative). ontosight.ai Furthermore, the resulting norbornene structure exists as two primary stereoisomers: endo and exo. Computational chemistry is instrumental in elucidating the mechanisms and energetics of these transformations. masterorganicchemistry.com

Diels-Alder Cycloaddition: Theoretical studies can model the [4+2] cycloaddition reaction pathway. nih.gov By calculating the potential energy surface, chemists can identify the transition state structures for both the endo and exo approaches. The activation energies (Ea) for these pathways can be computed, which explains the experimentally observed product ratios. Typically, the endo product is formed faster (kinetically favored) due to favorable secondary orbital interactions, a concept that can be explored and quantified through computational analysis. caltech.edu

Table 3: Illustrative Calculated Energies for Diels-Alder and Isomerization Pathways (kcal/mol) Note: These are representative values. Actual values depend on the computational method and model system.

| Reaction Pathway | Activation Energy (Ea) | Reaction Energy (ΔE) | Significance |

| Diels-Alder (endo formation) | 15.2 | -25.0 | Lower activation energy suggests this is the kinetic product. caltech.edu |

| Diels-Alder (exo formation) | 16.8 | -27.5 | Higher activation energy but more stable product. |

| Endo to Exo Isomerization | 22.5 | -2.5 | Predicts the conditions needed to convert the kinetic product to the thermodynamic product. nih.gov |

These computational investigations provide a detailed, atomistic view of the reaction mechanisms, guiding synthetic chemists in optimizing reaction conditions to achieve the desired isomer of Norborn-5-en-2-ylacrylic acid.

Structure-Property Relationship Modeling for Material Design

A primary goal of computational chemistry in this context is to establish clear structure-property relationships. By systematically modifying the structure of Norborn-5-en-2-ylacrylic acid in silico and calculating the resulting properties, researchers can build models that predict the performance of new materials before they are synthesized. This approach, often involving Quantitative Structure-Property Relationship (QSPR) models, accelerates the material design cycle.

For polymers of Norborn-5-en-2-ylacrylic acid, computational models can link monomer-level features to bulk material properties:

Electronic Properties and Stability: The electronic data from quantum chemical calculations (e.g., HOMO-LUMO gap) can be correlated with the polymer's thermal stability or resistance to degradation.

Conformational Statistics and Mechanical Properties: Data from MD simulations (e.g., radius of gyration, chain stiffness) can be used to predict mechanical properties like the polymer's elastic modulus or its behavior as a coating material. mdpi.comtuni.fi

Functional Group Effects: The model can be extended to derivatives of Norborn-5-en-2-ylacrylic acid. For example, adding different functional groups to the norbornene ring or modifying the carboxylic acid group would alter the calculated descriptors. These changes can then be mapped to predicted changes in properties like solubility, adhesion, or optical clarity.

By generating a library of computational data for various norbornene derivatives, machine learning algorithms can be trained to predict the properties of novel, unsynthesized monomers, guiding experimental efforts toward the most promising candidates for specific applications. rsc.org This data-driven approach is at the forefront of modern materials science. ontosight.ai

Emerging Research Frontiers and Future Prospects for Norborn 5 En 2 Ylacrylic Acid

Design of Novel Catalytic Systems for Tailored Polymerization

The polymerization of norbornene derivatives can proceed through two main pathways: ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization (VAP). The choice of catalyst is paramount as it dictates the polymerization mechanism and, consequently, the polymer's microstructure, molecular weight, and properties. The development of novel catalytic systems for Norborn-5-en-2-ylacrylic acid is a key research frontier, aimed at achieving precisely controlled polymer architectures.

Future research is focused on designing catalysts that exhibit high tolerance to the polar carboxylic acid group, which can often deactivate traditional catalysts. While ruthenium-based catalysts like Grubbs' catalysts are known for their functional group tolerance in ROMP, research is ongoing to enhance their activity and selectivity for monomers like Norborn-5-en-2-ylacrylic acid. frontiersin.orgrsc.orgnih.gov The goal is to achieve living polymerization characteristics, which would allow for the synthesis of well-defined block copolymers with low polydispersity. rsc.org For instance, the development of tri-functionalized ROMP initiators based on Blechert's catalyst has shown promise for creating complex architectures like star polymers from other norbornene derivatives, a strategy that could be adapted for Norborn-5-en-2-ylacrylic acid. rsc.org

In the realm of VAP, which yields polymers with a saturated, rigid backbone, palladium-based catalysts are at the forefront. researchgate.netacs.org Recent advancements have led to air-stable, single-component palladium-N-heterocyclic carbene (NHC) complexes that are highly efficient for the VAP of functionalized norbornenes. acs.orgresearchgate.net These catalysts demonstrate high activity at very low loadings and are tolerant to various polar groups, making them excellent candidates for the polymerization of Norborn-5-en-2-ylacrylic acid. acs.org The ability to perform living VAP with these catalysts opens up possibilities for creating novel block copolymers. Research in this area will likely focus on fine-tuning the ligand environment around the metal center to control stereoselectivity and monomer incorporation.

A comparison of polymerization results for related functionalized norbornene monomers using different catalytic systems highlights the importance of catalyst selection.

Table 1: Polymerization of Functionalized Norbornene Derivatives with Various Catalysts This table is generated based on data from analogous systems to illustrate potential outcomes for Norborn-5-en-2-ylacrylic acid.

| Monomer | Catalyst System | Polymerization Type | Molecular Weight (Mw) | Polydispersity (Đ) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Diester of cis-5-norbornene-exo-2,3-dicarboxylic acid | Second-generation Grubbs catalyst | ROMP | 1.9 × 10⁵–5.8 × 10⁵ | 1.6–2.2 | up to 96 | nih.gov |

| Ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol | First-generation Grubbs catalyst | ROMP | ≤ 1.5 × 10⁶ | - | 94–98 | mdpi.com |

| exo-Norbornene carboxylic acid octyl ester | di-μ-chloro-bis(methoxybicyclo[2.2.1]hept-2-ene)palladium(II)/AgSbF₆ | VAP | 27,500 (Mn) | - | - | researchgate.net |

| N-pentafluorophenyl-exo-endo-norbornene-5,6-dicarboximide | Grubbs' second-generation catalyst | ROMP | High | - | - | scirp.org |

Integration of Norborn-5-en-2-ylacrylic Acid into Functional Supramolecular Assemblies

The self-assembly of polymers into well-defined nanostructures is a powerful bottom-up approach for creating functional materials. The carboxylic acid group in poly(Norborn-5-en-2-ylacrylic acid) is an ideal functional handle for directing self-assembly through non-covalent interactions such as hydrogen bonding and electrostatic interactions. This makes it a promising building block for a variety of supramolecular structures.

An emerging area of research is the use of polymerization-induced self-assembly (PISA) to create nanoparticles, vesicles, and other morphologies directly during polymerization. acs.org ROMP-induced self-assembly (ROMPISA) is particularly attractive due to its speed and functional group tolerance. acs.org By designing block copolymers where one block is soluble and the other, based on Norborn-5-en-2-ylacrylic acid, becomes insoluble under the reaction conditions, it is possible to form complex nanostructures. The pH-responsive nature of the carboxylic acid would allow for the disassembly or reorganization of these structures in response to environmental changes.

Furthermore, norbornene-functionalized polymers have been shown to form hydrogels and microgels through self-assembly mechanisms. rsc.orgresearchgate.net For example, norbornene-functionalized chitosan (B1678972) can form injectable, pH-responsive hydrogels upon photoinitiation. rsc.orgresearchgate.net Integrating Norborn-5-en-2-ylacrylic acid into such systems could lead to novel materials for biomedical applications, where the carboxylic acid groups can modulate the swelling behavior and interact with biological molecules. Research into the self-assembly of block copolymers containing polynorbornene segments has demonstrated the formation of various colloidal nanostructures, including micelles and vesicles, by tuning polymer architecture and concentration. azjm.org

Table 2: Supramolecular Structures from Norbornene-Functionalized Polymers This table presents examples from related systems to suggest possibilities for Norborn-5-en-2-ylacrylic acid-based polymers.

| Polymer System | Self-Assembly Method | Resulting Structure | Key Feature/Application | Reference |

|---|---|---|---|---|

| Dendronized norbornene block copolymers | Solvent annealing | Dielectric mirrors | Long-range ordered nanostructures | frontiersin.org |

| Norbornene-functionalized chitosan | Photoinitiated self-assembly | Hydrogels and microgels | pH-responsive, injectable | rsc.orgresearchgate.net |

| Poly(norbornene)-block-poly(ethylene oxide) | Rapid injection | Spherical micelles, worm-like micelles, vesicles | Tunable morphologies | azjm.org |

| POSS-bearing norbornene copolymers with poly(ethylene oxide) | Solvent-induced aggregation | Aggregates in solution | Hydrophobic/hydrophilic block assembly | beilstein-journals.org |

Sustainable Synthesis and Polymerization Approaches for Norborn-5-en-2-ylacrylic Acid

The principles of green chemistry are increasingly influencing the design of chemical processes, from monomer synthesis to polymerization. A significant research frontier for Norborn-5-en-2-ylacrylic acid is the development of sustainable routes that utilize renewable feedstocks and environmentally benign catalysts.

The synthesis of Norborn-5-en-2-ylacrylic acid traditionally involves a Diels-Alder reaction between cyclopentadiene (B3395910) and acrylic acid. Future research will likely explore biocatalytic approaches for this key reaction. While no natural Diels-Alderase for this specific reaction has been reported, the computational design and directed evolution of enzymes have shown success in creating catalysts for other bimolecular Diels-Alder reactions, offering a promising avenue for the green synthesis of the monomer. nih.govrsc.org

Moreover, the starting materials themselves can be derived from biomass. There are established pathways for the sustainable production of acrylic acid from biomass-derived platform chemicals like lactic acid or fumaric acid. d-nb.inforesearchgate.netfau.eusci-hub.se Combining bio-based acrylic acid with cyclopentadiene, which can be obtained from the depolymerization of dicyclopentadiene (B1670491) found in C5 fractions of steam crackers, represents a step towards a more sustainable monomer.

Chemo-enzymatic synthesis offers another powerful strategy. Researchers have successfully used enzymes like Candida antarctica Lipase B (Cal-B) for the synthesis of other functional norbornene monomers from natural phenolic acids like ferulic and sinapic acid. frontiersin.org This approach, which often proceeds under mild, solvent-free conditions, could be adapted for the esterification of norbornene derivatives, potentially including precursors to Norborn-5-en-2-ylacrylic acid. frontiersin.orgrsc.orgrsc.orgresearchgate.net The use of green solvents, such as Cyrene™, in the polymerization of bio-based norbornene monomers is also an active area of investigation. rsc.orgrsc.orgresearchgate.net

Table 3: Green Chemistry Approaches for Norbornene Monomers and Related Compounds

| Process | Feedstock/Substrate | Catalyst/Method | Product | Key Sustainability Feature | Reference |

|---|---|---|---|---|---|

| Monomer Synthesis | Ferulic acid, Sinapic acid | Candida antarctica Lipase B (Cal-B) | Phenolic norbornene monomers | Bio-based feedstock, biocatalysis | frontiersin.org |

| Monomer Synthesis | Furfural | Photooxygenation, aerobic oxidation, ethenolysis | Acrylic acid | Biomass-derived, minimal waste | d-nb.info |

| Monomer Synthesis | Fumaric acid | Hydrothermal reaction with CuO | Acrylic acid | Biomass-derived, high efficiency | researchgate.net |

| Polymerization | Levoglucosenone-derived norbornene monomer | ROMP in Cyrene™ | Functional polymer | Use of a green, bio-alternative solvent | rsc.orgrsc.orgresearchgate.net |

Advanced Applications in Responsive Materials and Smart Polymer Systems

The incorporation of the carboxylic acid functionality makes polymers derived from Norborn-5-en-2-ylacrylic acid intrinsically responsive to pH. This opens up a vast field of potential applications in responsive or "smart" materials, which can change their physical or chemical properties in response to external stimuli. mmsl.czmdpi.comnih.gov

A major area of future development is in the creation of smart hydrogels for biomedical applications, such as controlled drug delivery and tissue engineering. mmsl.czmdpi.comunesp.brnih.gov The carboxylic acid groups in the polymer network would ionize at pH values above their pKa, leading to electrostatic repulsion and increased swelling. This pH-dependent swelling can be harnessed to trigger the release of encapsulated therapeutic agents in specific physiological environments, such as the slightly acidic microenvironment of tumors or inflammatory tissues. mdpi.comnih.gov

Beyond pH-responsiveness, the carboxylic acid group can be further functionalized to introduce other responsive moieties or to conjugate biomolecules. This versatility allows for the design of multi-stimuli-responsive systems. For example, temperature-responsive polymers could be created by copolymerizing Norborn-5-en-2-ylacrylic acid with other monomers. The combination of the rigid norbornene backbone, which imparts high thermal stability, and the functional carboxylic acid group makes these polymers attractive for applications in smart coatings, sensors, and low-dielectric constant materials for microelectronics. mdpi.comazjm.orggoogle.comgoogle.com The development of polymers from norbornene esters has already shown promise for creating materials with high glass transition temperatures and good film-forming properties. researchgate.netnih.govmdpi.com

Table 4: Potential Applications of Poly(Norborn-5-en-2-ylacrylic Acid) in Smart Systems This table outlines prospective applications based on the properties of the monomer and related responsive polymer systems.

| Application Area | Underlying Principle | Potential Functionality | Relevant Findings in Related Systems |

|---|---|---|---|

| Controlled Drug Delivery | pH-responsive swelling of hydrogels due to carboxylic acid ionization. | Targeted release of drugs in acidic environments (e.g., tumors, inflammation). | Smart hydrogels are widely studied for stimuli-responsive release. mmsl.czmdpi.comnih.gov |

| Tissue Engineering | Injectable, in-situ forming hydrogels. | Scaffolds that mimic the extracellular matrix and support cell growth. | Injectable, self-assembling hydrogels from norbornene-chitosan have been developed. rsc.orgresearchgate.net |

| Smart Coatings | Change in surface properties (e.g., wettability, adhesion) with pH. | Anti-fouling or self-cleaning surfaces. | Norbornene-based polymers are known for their mechanical and thermal stability. azjm.orgacs.org |

| Sensors | Swelling or optical changes in response to pH or binding of specific analytes. | Chemical or biological sensors. | The carboxylic acid group provides a site for analyte interaction. |

| Low-Dielectric Materials | The bulky, rigid polymer backbone creates low packing density. | Insulating layers in microelectronics. | Norbornene-based polymers exhibit low dielectric constants and good thermal stability. google.comgoogle.com |

Q & A

Basic Research Question

- ¹H/¹³C NMR : The norbornene scaffold’s rigid structure produces distinct splitting patterns. For example, the exo proton on C2 resonates downfield (δ 6.2–6.5 ppm) compared to endo isomers (δ 5.8–6.1 ppm) .

- IR spectroscopy : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=O stretches (~1700 cm⁻¹) confirm functional group integrity .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) and fragmentation patterns distinguish isomers and verify synthetic success .

What strategies resolve contradictions in reported reaction kinetics of Norborn-5-en-2-ylacrylic acid under varying catalytic conditions?

Advanced Research Question

- Meta-analysis : Systematically compare literature data using parameters like turnover frequency (TOF) and activation energy (Eₐ) to identify outliers .

- Controlled reproducibility studies : Replicate conflicting experiments with standardized protocols (e.g., inert atmosphere, calibrated equipment) to isolate variables like moisture sensitivity or catalyst decomposition .

- In situ monitoring : Use techniques like ReactIR or stopped-flow NMR to track intermediate formation and validate proposed mechanisms .

How can endo/exo isomerism in Norborn-5-en-2-ylacrylic acid derivatives be controlled during synthesis?

Advanced Research Question

- Thermodynamic vs. kinetic control :

- Low temperatures (<0°C) favor kinetic (endo) products due to faster transition state formation .

- Prolonged reaction times at elevated temperatures (>80°C) shift equilibria toward thermodynamically stable exo isomers .

- Catalytic modulation : Chiral catalysts (e.g., Jacobsen’s Co-salen) induce asymmetric induction for enantioselective synthesis .

- Solvent effects : High-dielectric solvents (e.g., DMSO) stabilize dipolar transition states, enhancing endo selectivity .

What are the limitations of current polymerization methods using Norborn-5-en-2-ylacrylic acid as a monomer?

Advanced Research Question

- Chain-transfer issues : The compound’s strained norbornene ring can lead to premature termination in ring-opening metathesis polymerization (ROMP). Mitigate using Grubbs’ 3rd-generation catalysts with higher stability .

- Steric hindrance : Bulky substituents on the acrylic acid moiety reduce reactivity in step-growth polymerizations. Optimize monomer design via computational screening .

- Side reactions : Competing [2+2] cycloadditions or retro-Diels-Alder pathways require precise temperature control (<60°C) .

How can researchers validate the identity and purity of Norborn-5-en-2-ylacrylic acid in complex mixtures?

Basic Research Question

- HPLC-DAD : Use reverse-phase C18 columns with UV detection at 210 nm (carboxylic acid chromophore) to quantify purity (>98%) and detect byproducts .

- 2D NMR (HSQC, COSY) : Resolve overlapping signals in crude mixtures, especially for distinguishing endo/exo isomers .

- Elemental analysis : Carbon and hydrogen percentages should align with theoretical values (C: 64.28%, H: 6.02%) within ±0.3% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.